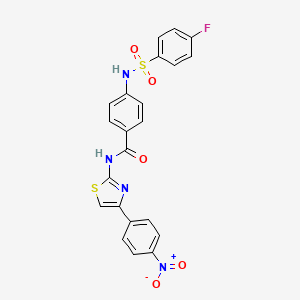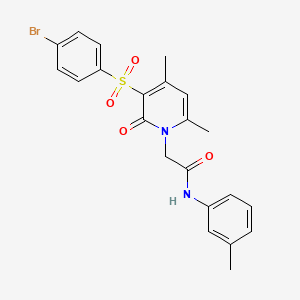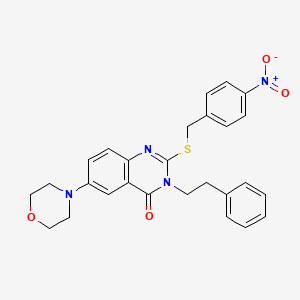
4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic compound that contains a quinoline ring, a triazole ring, and a thiol group . It is part of the quinolinyl-pyrazoles class of compounds, which have been studied for their versatility in many significant fields .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of anilines with malonic acid equivalents . In one method, 2-chloroquinoline derivative was treated with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline moiety, a triazole ring, and a thiol group . Quinoline is a nitrogenous tertiary base with a hetero nucleus and a chemical formula of C9H7N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C20H17N5OS and a molecular weight of 375.44688 .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
1,2,4-Triazole derivatives exhibit significant antimicrobial and antifungal activities. Research involving similar compounds, such as 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol, has shown promising results in treating fungal diseases on the skin of animals. These studies indicate that triazole derivatives can lead to faster healing of purulent wounds compared to traditional treatments (Ohloblina, Bushuieva, & Parchenko, 2022).
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has been documented. For example, certain compounds have shown strong inhibitory activities against human prostate cancer and human epidermoid carcinoma cancer cell lines in vitro (Liu, Bai, Pan, Song, & Zhu, 2009). This underscores the potential of triazole derivatives, including those with phenylquinoline motifs, in developing anticancer drugs.
Corrosion Inhibition
Triazole derivatives, particularly those incorporating quinoline groups, have also found applications in corrosion inhibition. Compounds such as quinolinyl triazole derivatives have demonstrated effectiveness in protecting mild steel in hydrochloric acid, highlighting their utility in pharmaceutical chemistry and industrial applications (Bhat & Shetty, 2021).
Synthesis and Evaluation of Novel Derivatives
The synthesis and evaluation of novel 1,2,4-triazole derivatives, including those with antimicrobial activities, are ongoing areas of research. Such studies contribute to the development of new therapeutic agents with potential applications in treating various diseases (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-3-(2-phenylquinolin-4-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-22-17(20-21-18(22)23)14-11-16(12-7-3-2-4-8-12)19-15-10-6-5-9-13(14)15/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGGQIIUDMONRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2754221.png)


![3-[(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2754226.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-{N-methyl-1-[2-(methylsulfanyl)pyridin-3-yl]formamido}-N-(2-methylpropyl)acetamide](/img/structure/B2754227.png)



![Ethyl [3-oxo-1-(3-phenoxybenzyl)piperazin-2-yl]acetate](/img/structure/B2754235.png)

![2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile](/img/structure/B2754240.png)
![2-methyl-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754241.png)

![6-(2,4-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754244.png)